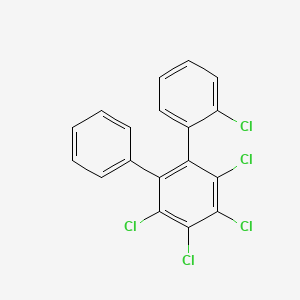

Terphenyl, pentachloro-

Description

Contextualization within Persistent Organic Pollutants (POPs) Research

Pentachloroterphenyls fall under the umbrella of Persistent Organic Pollutants (POPs), which are toxic chemicals that adversely affect human health and the environment globally. epa.gov POPs are resistant to degradation, persist for extended periods in the environment, and can accumulate in the fatty tissues of living organisms, biomagnifying through the food chain. epa.govaccessscience.com This means that even small environmental releases of these substances can lead to significant concentrations in organisms at the top of the food chain. epa.gov

The international community has recognized the significant threat posed by POPs, leading to the Stockholm Convention on Persistent Organic Pollutants. epa.gov This global treaty aims to protect human health and the environment by eliminating or restricting the production and use of these harmful chemicals. epa.gov Pentachloroterphenyls, as part of the broader category of polychlorinated terphenyls (PCTs), share many of the defining characteristics of POPs, including their persistence and potential for long-range environmental transport. wikipedia.orgnih.govwikipedia.org

Historical Perspective on Polychlorinated Terphenyls (PCTs) and Analogous Compounds

The production and use of polychlorinated terphenyls (PCTs) occurred concurrently with the more well-known polychlorinated biphenyls (PCBs), from the 1920s to the 1980s. researchgate.net While the production volume of PCTs was about 15 to 20 times lower than that of PCBs, with an estimated total global production of 60,000 metric tonnes between 1955 and 1980, their applications were similar. researchgate.netcanada.ca

PCTs were valued for their chemical and heat stability, high electrical resistance, and non-flammability. wikipedia.org These properties made them suitable for a variety of industrial uses, including as heat transfer fluids in electrical transformers, plasticizers, lubricating oils, and flame retardants. wikipedia.orgcroneri.co.uk They were also used in investment casting waxes, sealants, and as substitutes for PCBs. nih.govresearchgate.net The production of most PCTs was phased out in the mid-1970s due to growing environmental and safety concerns. researchgate.net

Table 1: Historical Applications of Polychlorinated Terphenyls (PCTs)

| Application | Description of Use |

| Heat Transfer Agents | Utilized in electrical transformers due to high heat stability. wikipedia.orgcanada.ca |

| Plasticizers | Added to materials like urethanes and paints to increase flexibility. canada.ca |

| Lubricating Oils | Used in various industrial machinery. wikipedia.orgcanada.ca |

| Flame Retardants | Incorporated into materials to reduce flammability. wikipedia.orgcroneri.co.uk |

| Investment Casting Waxes | Used as a component in the manufacturing process. nih.gov |

| Adhesives | Employed in products such as pressure-sensitive adhesives for weatherstripping. canada.ca |

Significance of Pentachloroterphenyls for Contemporary Environmental Investigations

The legacy of past PCT production and use continues to be a subject of contemporary environmental research. Due to their persistence, pentachloroterphenyls and other PCTs can still be detected in various environmental matrices, including soil, water, and biological tissues. nih.gov Their presence in the environment poses ongoing risks due to their potential for bioaccumulation and long-range transport. nih.govwikipedia.org

A significant challenge in studying pentachloroterphenyls is the complexity of their analysis. researchgate.net Commercial PCT products were mixtures of various isomers, and the environmental degradation of these mixtures can lead to even more complex combinations of compounds. researchgate.net Isomer-specific analysis is crucial for understanding the environmental fate and toxicological effects of these compounds, as different isomers can exhibit distinct behaviors. nih.govresearchgate.netnih.gov

Current research focuses on developing more sensitive and accurate analytical methods for detecting and quantifying pentachloroterphenyls in environmental samples. ekosfop.or.kr These investigations are essential for assessing the extent of contamination, understanding the long-term environmental behavior of these pollutants, and evaluating the effectiveness of remediation efforts. The study of pentachloroterphenyls provides valuable insights into the broader challenges posed by persistent organic pollutants and informs strategies for managing their environmental impact.

Structure

3D Structure

Properties

CAS No. |

88384-57-0 |

|---|---|

Molecular Formula |

C18H9Cl5 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5-(2-chlorophenyl)-6-phenylbenzene |

InChI |

InChI=1S/C18H9Cl5/c19-12-9-5-4-8-11(12)14-13(10-6-2-1-3-7-10)15(20)17(22)18(23)16(14)21/h1-9H |

InChI Key |

NKOTZQCIYQURJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Methodologies for the Synthesis and Characterization of Pentachloroterphenyl Congeners

Targeted Synthesis Approaches for Specific Pentachloroterphenyl Isomers

The controlled synthesis of specific pentachloroterphenyl isomers is a significant challenge due to the numerous possible substitution patterns. Modern organic synthesis provides powerful tools to achieve this with high selectivity.

Advanced Synthetic Routes (e.g., Suzuki Coupling Reactions)

The Suzuki coupling reaction has emerged as a highly effective method for the isomer-specific synthesis of polychlorinated terphenyls. researchgate.net This palladium-catalyzed cross-coupling of organoboron compounds with organic halides offers a versatile and high-yield route to construct the terphenyl backbone with a predefined chlorine substitution pattern.

A notable example is the synthesis of 2',3,3'',5,5''-pentachloro-p-terphenyl. This isomer can be prepared by reacting appropriate benzeneboronic acids with dibromobenzenes under modified Suzuki coupling conditions. researchgate.net The reaction proceeds with good yields, demonstrating the capability of this method to create even sterically hindered terphenyls. The general applicability of the Suzuki coupling allows for the synthesis of various p-, m-, and o-terphenyl (B166444) congeners by carefully selecting the starting materials. researchgate.netnih.gov

The synthesis of functionalized p-terphenyls can also be achieved with high site-selectivity through the palladium(0)-catalyzed Suzuki cross-coupling of bis(triflates) derived from methyl 2,5-dihydroxybenzoate. researchgate.net The reaction with arylboronic acids preferentially occurs at the C-5 position. researchgate.net

Optimization of Reaction Conditions for Isomer Selectivity

Achieving high isomer selectivity in the synthesis of pentachloroterphenyls requires careful optimization of the Suzuki coupling reaction conditions. The choice of catalyst, base, and solvent plays a critical role in directing the reaction towards the desired isomer and maximizing the yield.

For the synthesis of symmetrical terphenyls, the Suzuki cross-coupling of phenyl-1,4-diboronic acid bis-pinacol ester with a variety of aryl halides has proven to be effective, often resulting in quantitative yields. researchgate.net The reaction conditions can be tuned to accommodate even sterically demanding aryl halides. researchgate.net

The site-selectivity of Suzuki-Miyaura cross-coupling reactions involving heteroaryl polyhalides is influenced by factors that can be rationalized to predict reaction outcomes. chromatographyonline.com While specific optimization data for pentachloroterphenyl isomer selectivity is not extensively detailed in the available literature, the principles of catalyst and ligand choice, base strength, and solvent polarity are key parameters that are systematically varied to control the regioselectivity of the coupling reaction.

Spectroscopic and Structural Elucidation Techniques for Pentachloroterphenyls

The unambiguous identification of individual pentachloroterphenyl isomers from complex mixtures or synthetic products relies on a combination of powerful spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Congener Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is an indispensable tool for the characterization of polychlorinated terphenyls. researchgate.netresearchgate.net The chemical shifts and coupling constants of the protons and carbon atoms in the terphenyl structure provide detailed information about the chlorine substitution pattern, allowing for the definitive identification of specific congeners. nih.govchemicalbook.comcreative-biolabs.com

Table of General ¹H and ¹³C NMR Chemical Shift Ranges for Aromatic Compounds

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 |

| ¹³C | Aromatic (C-H) | 110 - 140 |

| ¹³C | Aromatic (C-Cl) | 125 - 150 |

Note: These are general ranges and the exact chemical shifts for pentachloroterphenyl isomers will be influenced by the specific substitution pattern.

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC), is a powerful technique for the separation and identification of pentachloroterphenyl isomers. nih.gov The high mass accuracy of HRMS allows for the determination of the elemental composition of the molecular ion and its fragments, aiding in the confirmation of the chemical formula.

The fragmentation patterns of polychlorinated terphenyls in electron ionization (EI) mass spectrometry are highly informative for distinguishing between ortho-, meta-, and para-isomers. nih.gov It has been observed that the mass spectra of ortho-PCTs show a less prominent molecular ion compared to their meta- and para- counterparts. nih.gov In electron capture negative ion (ECNI) mass spectrometry, the molecular ion of ortho-PCTs is often absent. nih.gov

The elution order of PCT isomers in gas chromatography is also dependent on the terphenyl backbone, with the general order being ortho-PCTs eluting before meta-PCTs, which in turn elute before para-PCTs. nih.gov This chromatographic behavior, combined with the distinct mass spectral characteristics, provides a robust method for the differentiation of pentachloroterphenyl isomers.

Table of Expected GC Elution Order and Mass Spectral Features of PCT Isomers

| Isomer Type | Relative GC Elution Time | Molecular Ion Intensity (EI-MS) | Molecular Ion Intensity (ECNI-MS) |

| ortho-PCTs | Early | Less Prominent | Often Absent |

| meta-PCTs | Intermediate | Prominent | Present |

| para-PCTs | Late | Prominent | Present |

Preparation of Pentachloroterphenyl Standards for Analytical Applications

The availability of pure, well-characterized single congeners of pentachloroterphenyls is a prerequisite for the development and validation of analytical methods for their detection and quantification in environmental and biological samples. researchgate.netnih.gov

The isomer-specific synthesis of PCTs, such as through the Suzuki coupling reaction, is the primary method for producing these analytical standards. researchgate.net Following synthesis, the purity of the target congener must be rigorously assessed. This is typically achieved using a combination of techniques, including gas chromatography-mass spectrometry (GC/MS) to check for isomeric impurities and NMR spectroscopy to confirm the structure. researchgate.netnih.govalmacgroup.com The preparation of a reference standard involves synthesizing the compound with high purity and then thoroughly characterizing it to confirm its identity and establish its purity level.

Advanced Analytical Methodologies for Environmental Detection and Quantification of Pentachloroterphenyls

Chromatographic Separation Techniques for Pentachloroterphenyl Congeners

The separation of pentachloroterphenyl congeners is a significant analytical challenge due to the large number of possible isomers and their similar physicochemical properties. Gas chromatography is the cornerstone of PCT analysis, often requiring high-resolution systems to differentiate between closely eluting compounds.

Gas Chromatography (GC) with Various Detectors (e.g., GC/MS, HRGC/HRMS)

Gas chromatography coupled with mass spectrometry (GC/MS) is the most powerful and widely used technique for the determination of pentachloroterphenyls. nih.govnih.gov High-resolution capillary columns are necessary to handle the complex mixtures of PCTs. The analysis of this group of persistent organic pollutants, which consist of three phenyl rings, is performed less frequently than that of PCBs. The structural complexity, with 14 possible positions for chlorine substitution, leads to a large number of congeners that often elute in close proximity, necessitating slow chromatographic gradients for adequate separation. core.ac.uk

For detection, both electron ionization (EI) and electron capture negative ionization (ECNI) are employed. ECNI-MS can offer higher sensitivity and selectivity for higher chlorinated congeners (four or more chlorine atoms), with detection limits reportedly 10 times better than those of an electron capture detector (ECD). nih.gov In contrast, lower chlorinated terphenyls show lower sensitivity with NCI. nih.gov High-resolution mass spectrometry (HRMS) provides enhanced specificity, which is crucial for differentiating PCTs from other co-eluting chlorinated compounds, such as PCBs, which often interfere with PCT analysis. researchgate.net A study on the individual chlorination of terphenyl backbones (ortho-, meta-, and para-) showed that the elution order in GC is generally ortho-PCTs << meta-PCTs < para-PCTs. nih.gov

A typical GC oven temperature program for the analysis of PCTs might start at a lower temperature and slowly ramp up to a high final temperature to ensure the separation of the numerous congeners. core.ac.uk

Table 1: Example GC-MS/MS Conditions for Polychlorinated Terphenyl Analysis core.ac.uk

| Parameter | Condition |

|---|---|

| Injector | PTV at 300 °C |

| Column | BR-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Oven Program | 40 °C (1 min), to 200 °C at 10 °C/min, to 270 °C at 5 °C/min, to 300 °C at 10 °C/min, to 320 °C at 20 °C/min (1 min) |

| Total Run Time | 36 min |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Pulsed Splitless, 40 psi, 0.2 min |

This table presents an example of GC-MS/MS conditions used for the analysis of polychlorinated terphenyls and is intended to be illustrative.

Multi-Dimensional Chromatography for Complex Mixtures

For exceptionally complex environmental samples, one-dimensional gas chromatography may not provide sufficient resolution to separate all pentachloroterphenyl congeners from each other and from interfering compounds. In such cases, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govcore.ac.uk GC×GC utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar or shape-selective column in the second dimension) connected by a modulator. nih.govcore.ac.uk This technique creates a two-dimensional chromatogram that can separate compounds based on two different properties, such as volatility and polarity, thereby resolving co-elutions that occur in a single-column separation.

Studies have evaluated various column combinations for the analysis of persistent organic pollutants, including PCTs. nih.gov For instance, combinations like a non-polar ZB-5 column in the first dimension and a more polar BPX-50 in the second have been tested. nih.gov While no single column set is perfect for all pollutant classes, specific combinations can provide satisfactory group-type separations. nih.gov This increased resolution is particularly beneficial for distinguishing PCTs from the often much more abundant PCBs.

Sample Preparation and Clean-up Strategies for Environmental Matrices

The extraction and subsequent cleanup of pentachloroterphenyls from environmental samples are critical steps to remove interfering substances and concentrate the analytes prior to instrumental analysis. The choice of method depends heavily on the sample matrix.

Extraction Efficiencies in Different Environmental Media

Effective extraction of pentachloroterphenyls from matrices like soil, sediment, and biota is crucial for accurate quantification. Common extraction techniques for similar persistent organic pollutants include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). epa.govnih.gov

While specific extraction efficiency data for pentachloroterphenyls are scarce in the literature, studies on the closely related pentachlorophenol (B1679276) (PCP) and PCBs provide valuable insights. For PCP in soil, extraction with mixed solutions of lactic acid and water has been investigated, with high efficiencies of approximately 90% observed in ignited sediment, although lower efficiencies were seen in soils with high organic matter content. nih.gov For PCBs in biota, a pressurized liquid extraction method using a dichloromethane-pentane mixture and an in-cell cleanup with Florisil yielded quantitative recoveries ranging from 90% to 106%. nih.gov It is reasonable to assume that similar efficiencies could be expected for pentachloroterphenyls under optimized conditions, although matrix-specific validation is essential.

Table 2: Illustrative Extraction Recoveries for Related Chlorinated Compounds

| Compound Class | Matrix | Extraction Method | Solvent | Recovery (%) |

|---|---|---|---|---|

| Pentachlorophenol | Ignited Sediment | Lactic Acid/Water Wash | Lactic Acid/Water | ~90 |

This table shows recovery data for related compounds to illustrate potential extraction efficiencies. Specific data for pentachloroterphenyls is limited.

Matrix Interference Mitigation in Pentachloroterphenyl Analysis

Matrix interference is a significant challenge in the analysis of trace contaminants like pentachloroterphenyls. Co-extracted substances from the sample matrix (e.g., lipids from biota, humic acids from soil) can interfere with the chromatographic separation and mass spectrometric detection, leading to inaccurate quantification. nih.gov

A multi-step cleanup procedure is typically required after extraction. Common techniques include:

Adsorption Chromatography: Columns packed with adsorbents like silica (B1680970) gel, alumina, and Florisil are used to separate the target analytes from interfering compounds. Often, these adsorbents are modified, for instance, with sulfuric acid to remove lipids. researchgate.net

Gel Permeation Chromatography (GPC): GPC is a size-exclusion technique that is highly effective for removing high-molecular-weight interferences such as lipids from biological samples. epa.gov

The primary interference in pentachloroterphenyl analysis often comes from PCBs, which can have overlapping retention times and mass fragments. researchgate.net High-resolution instrumentation (HRGC/HRMS) and advanced separation techniques like GC×GC are key strategies to mitigate this interference. nih.govresearchgate.net Furthermore, mathematical correction algorithms have been developed to deconvolute the signals of PCTs and co-eluting PCBs in GC/ECNI-MS chromatograms by utilizing the isotopic ratios of the molecular ions. researchgate.net

Isotope Dilution Mass Spectrometry for Quantitative Determination

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the quantitative analysis of organic pollutants due to its high accuracy and precision. This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., containing ¹³C) before extraction and cleanup.

The isotopically labeled standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, any losses of the analyte during sample processing can be corrected for. This approach effectively compensates for variations in extraction efficiency and matrix effects. ee-net.ne.jp

While the use of ¹³C-labeled internal standards is well-established for the analysis of PCBs and other persistent organic pollutants, the commercial availability and documented application of specific ¹³C-labeled pentachloroterphenyl standards for routine analysis are not widely reported in the scientific literature. ee-net.ne.jp However, the principles of IDMS are directly applicable, and should custom-synthesized standards become available, this would be the most robust method for the quantitative determination of pentachloroterphenyls in environmental samples. The EPA has developed methods for PCB congeners using ¹³C-labeled standards for isotope dilution quantification, which could serve as a model for developing similar methods for PCTs. shimadzu.com

Compound-Specific Isotope Analysis (CSIA) for Elucidating Environmental Processes

Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful analytical tool for tracking the environmental fate and transformation of persistent organic pollutants. This methodology moves beyond simple concentration measurements to provide detailed insights into the origin, transport, and degradation of contaminants like pentachloroterphenyls. By measuring the ratios of stable isotopes within the contaminant molecules themselves, CSIA can help to distinguish between different sources of contamination and identify the specific degradation pathways at play in the environment.

At its core, CSIA leverages the principle of isotopic fractionation. Chemical and biological processes often exhibit a preference for molecules containing lighter isotopes (e.g., ¹²C, ³⁵Cl) over their heavier counterparts (e.g., ¹³C, ³⁷Cl). This is because molecules with lighter isotopes have slightly weaker chemical bonds and can react more readily. As a result, during a degradation reaction, the remaining, undegraded contaminant pool becomes progressively enriched in the heavier isotopes. The extent of this enrichment, known as the isotope enrichment factor (ε), is often characteristic of a specific degradation mechanism.

For chlorinated organic compounds such as pentachloroterphenyls, the analysis of both carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) isotopes provides a particularly robust framework for process elucidation. Different degradation pathways, such as aerobic biodegradation, anaerobic reductive dechlorination, or abiotic degradation, can lead to distinct patterns of isotopic fractionation. By measuring the shifts in both δ¹³C and δ³⁷Cl values, a two-dimensional isotope analysis can be performed, offering a more definitive identification of the dominant environmental processes.

While direct research on the application of CSIA to pentachloroterphenyls is limited, extensive studies on analogous compounds, particularly polychlorinated biphenyls (PCBs), provide a strong basis for understanding how CSIA can be applied to this class of compounds. The principles governing the isotopic fractionation of PCBs during various degradation processes are expected to be highly relevant to pentachloroterphenyls due to their structural similarities.

Detailed Research Findings from Analogous Compounds

Research on the reductive dechlorination of PCBs has demonstrated significant chlorine isotope fractionation. During this process, where a chlorine atom is removed and replaced by a hydrogen atom, the cleavage of the carbon-chlorine bond is often the rate-limiting step. This results in a pronounced enrichment of the heavier ³⁷Cl isotope in the remaining PCB congeners. The magnitude of the chlorine isotope enrichment factor (εCl) can vary depending on the specific congener and the microbial consortium responsible for the degradation.

Conversely, carbon isotope fractionation (εC) during reductive dechlorination of PCBs is typically less pronounced. This is because the primary bond cleavage does not directly involve a carbon atom in the biphenyl (B1667301) structure. However, secondary isotope effects can still lead to measurable changes in δ¹³C values.

The following interactive table summarizes typical isotope enrichment factors observed for different degradation pathways of chlorinated aromatic compounds, which can serve as a proxy for what might be expected for pentachloroterphenyls.

| Degradation Pathway | Compound Class | Isotope | Enrichment Factor (ε) |

| Reductive Dechlorination | Polychlorinated Biphenyls | ³⁷Cl | -2.5‰ to -7.0‰ |

| Reductive Dechlorination | Polychlorinated Biphenyls | ¹³C | -0.5‰ to -2.0‰ |

| Aerobic Biodegradation | Chlorinated Benzenes | ¹³C | -1.5‰ to -4.0‰ |

| Abiotic Reductive Dechlorination (e.g., by Zero-Valent Iron) | Chlorinated Ethenes | ³⁷Cl | -5.0‰ to -15.0‰ |

This table presents a range of values reported in the literature for analogous compounds and should be considered as illustrative for pentachloroterphenyls pending specific experimental data.

The application of dual-isotope plots (δ¹³C vs. δ³⁷Cl) has proven to be a powerful tool for differentiating between various degradation pathways for other chlorinated contaminants. For instance, abiotic and biotic reductive dechlorination processes often exhibit distinct dual-isotope slopes (Λ = Δδ¹³C / Δδ³⁷Cl), allowing for the apportionment of degradation in the field.

The initial isotopic signature of a contaminant source is also a critical piece of information that CSIA can help to uncover. Different manufacturing processes and starting materials can lead to slight variations in the isotopic composition of commercial polychlorinated terphenyl mixtures, such as the Aroclor series. For example, studies on Aroclor mixtures of PCBs have shown that the δ³⁷Cl values can vary between different commercial products. Characterizing the isotopic signature of potential sources can aid in identifying the origin of contamination in the environment.

The following table provides hypothetical starting isotopic signatures for different commercial polychlorinated terphenyl mixtures, illustrating how CSIA could be used for source apportionment.

| Commercial Mixture | Predominant Congeners | Hypothetical δ¹³C (‰) | Hypothetical δ³⁷Cl (‰) |

| Aroclor 5432 | Tetrachloro- to Hexachloroterphenyls | -26.5 | -2.8 |

| Aroclor 5442 | Pentachloro- to Heptachloroterphenyls | -27.1 | -3.2 |

| Aroclor 5460 | Hexachloro- to Nonachloroterphenyls | -27.8 | -3.5 |

These values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Environmental Occurrence and Distribution Patterns of Pentachloroterphenyls

Global and Regional Monitoring of Pentachloroterphenyl Presence

Atmospheric Occurrence and Long-Range Transport Pathways

Similar to other persistent organic pollutants, pentachloroterphenyls enter the atmosphere through volatilization from contaminated soil and water surfaces. who.int Once airborne, these compounds can be transported over vast distances. who.intunece.org This long-range atmospheric transport is a key factor in their detection in remote regions, far from their original points of release. unece.org The process involves cycles of deposition (through wet or dry precipitation) and re-volatilization, contributing to their widespread global distribution. who.int The transport models for these compounds are complex, needing to account for their re-emission from surfaces like seawater, vegetation, and topsoil. unece.org

Aquatic Compartment Distribution (Water, Sediments, Suspended Particulate Matter)

Pentachloroterphenyls have been detected in various components of aquatic ecosystems, including biota and sediments. researchgate.netconsensus.app Due to their low water solubility and lipophilic nature, they tend to adsorb to particulate matter and settle in sediments, which act as a significant environmental sink.

One study focusing on aquatic biota and sediments found that total PCT concentrations, expressed as Aroclor 5442 equivalents, ranged from 0.28 to 7,400 µg/kg wet weight in biota. researchgate.net In sediments from the same study areas, concentrations ranged from 22 to 100 µg/kg wet weight. researchgate.netvu.nl These findings indicate that PCTs, including pentachloro- congeners, are present and bioavailable in aquatic environments. Research in Tabbs Creek, Virginia, also showed that polychlorinated terphenyls accumulate in aquatic life, with the highest concentrations found in native oysters. consensus.app In biota, total PCT concentrations have been found to be approximately 1-10% of total PCB concentrations, while in sediments, this ratio is higher, at 10-25%. researchgate.net

Terrestrial Accumulation in Soils

The chemical stability and hydrophobicity of pentachloroterphenyls lead to their accumulation in soil. Once deposited from the atmosphere or through other means, these compounds are resistant to degradation and can persist in the soil for long periods. dergipark.org.tr Regulations such as the "Regulation on Control of Polychlorobiphenyl and Polychlorinated Terphenyls (PCB / PCT)" in Turkey highlight the concern over soil contamination with these substances. dergipark.org.tr The tendency of PCTs to be absorbed by fatty tissues and accumulate in sediments and soils has been well-documented.

Spatial and Temporal Trends in Pentachloroterphenyl Concentrations

Studies on the temporal trends of pentachloroterphenyls in the environment suggest a decline in concentrations in some regions, likely due to the cessation of their production in the 1970s. researchgate.netnih.gov

A notable study on striped dolphins (Stenella coeruleoalba) from the Mediterranean Sea analyzed contaminant levels over three periods: 1990, 2004–2009, and 2014–2018. The results showed a significant decrease in polychlorinated terphenyl (PCT) concentrations by 81% over this timeframe. nih.gov This decline points to the effectiveness of bans on production and use in reducing the environmental burden of these legacy pollutants. nih.gov Similarly, monitoring programs for other persistent organic pollutants in the Great Lakes have also shown significant decreasing concentration trends in fish between 1999 and 2014. nih.govdoi.org

Table 1: Temporal Trend of PCT Concentrations in Mediterranean Striped Dolphins

| Time Period | Mean Concentration (ng/g lw) | Percentage Decrease from 1990 |

|---|---|---|

| 1990 | Initial High Level | 0% |

| 2014-2018 | 770 | 81% |

Data sourced from a study on halogenated and organophosphate contaminants in striped dolphins. nih.gov

Congener-Specific Profiles in Environmental Samples

The analysis of specific congeners of polychlorinated terphenyls provides valuable insight into their distribution and fate in the environment. Different environmental compartments exhibit distinct congener profiles.

In aquatic biota, hexachloroterphenyls have been identified as the major group of PCTs present. researchgate.netvu.nl In contrast, sediments tend to be dominated by the more highly chlorinated heptachloroterphenyls. researchgate.netvu.nl This difference suggests that various physical, chemical, and biological processes influence the fate and transport of individual congeners differently. In some sediment samples, tetra-, penta-, nona-, deca-, and traces of undecachloroterphenyls have also been detected, although at lower concentrations than the hexa- to octa-chlorinated congeners. vu.nl The compound pentachloroterphenyl itself is utilized as a surrogate standard in some analytical methods for quantifying other pollutants, indicating its stability and well-characterized properties for laboratory use. nih.govdoi.org

Table 2: Dominant Polychlorinated Terphenyl Congener Groups in Environmental Compartments

| Environmental Compartment | Dominant Congener Group |

|---|---|

| Aquatic Biota | Hexachloroterphenyls |

| Sediments | Heptachloroterphenyls |

Based on findings from gas chromatography/mass spectrometry analysis of aquatic samples. researchgate.netvu.nl

Source Apportionment Studies of Pentachloroterphenyl Releases

The primary source of pentachloroterphenyls in the environment is their historical industrial production and use. researchgate.net PCTs were manufactured and used in similar applications to PCBs, such as dielectric and heat exchange fluids, hydraulic fluids, plasticizers, inks, and adhesives, before their production was halted in most countries in the mid-to-late 1970s. researchgate.netresearchgate.net The total production of PCTs is estimated to have been around 60,000 tons. researchgate.net

The Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from POPs, includes polychlorinated terphenyls in its scope, underscoring their significance as environmental pollutants requiring global management and elimination efforts. pops.int While direct manufacturing is the main historical source, other potential minor sources have been investigated. For instance, a study on adhesives in old books tentatively identified polychlorinated terphenyls in some samples, suggesting that certain consumer products could also contribute to environmental releases. acs.org Source apportionment studies for related compounds like PCBs often utilize advanced analytical techniques to "fingerprint" and trace contamination back to specific commercial mixtures or industrial processes. memberclicks.net

Environmental Fate and Transport Dynamics of Pentachloroterphenyls

Inter-Media Partitioning and Equilibrium Dynamics

The distribution of pentachloroterphenyl in the environment is largely dictated by its physicochemical properties, particularly its low aqueous solubility and high lipophilicity. wordpress.comresearchgate.net These characteristics drive its partitioning from water into more non-polar phases such as air, soil organic matter, and sediments.

The partitioning of a chemical between air and water is described by its Henry's Law constant. For persistent organic pollutants (POPs) like pentachloroterphenyl, this partitioning is a key factor in their environmental distribution. researchgate.netpageplace.de While specific experimental data for pentachloroterphenyl is scarce, its low volatility suggests that it will have a tendency to partition from the atmosphere into water bodies, although this is a dynamic equilibrium. ontosight.aiunece.org The fugacity ratio between air and water determines the direction of net flux. For many POPs, atmospheric deposition into water bodies is a significant process. researchgate.net

Table 1: Expected Air-Water Partitioning Characteristics of Pentachloroterphenyl

| Property | Expected Characteristic for Pentachloroterphenyl | Implication for Environmental Fate |

| Volatility | Low | Reduced tendency to remain in the atmosphere; favors deposition. |

| Henry's Law Constant | Expected to be low to moderate | Facilitates partitioning from air to water, contributing to contamination of aquatic systems. |

| Dominant Process | Net deposition from air to water | The atmosphere can act as a source of contamination for surface waters. |

This table is based on the general properties of polychlorinated terphenyls and related persistent organic pollutants, as specific data for pentachloroterphenyl is limited.

Once in an aquatic environment, the high hydrophobicity and particle affinity of pentachloroterphenyl lead to its strong partitioning from the water column to suspended particles and bottom sediments. wordpress.comresearchgate.net Sediments act as a major sink and reservoir for such compounds. science.gov The exchange between sediment and water is a dynamic process influenced by factors such as sediment composition (e.g., organic carbon content), water turbulence, and bioturbation (the mixing of sediment by organisms). epa.govchesapeake.org Over time, buried contaminants can be released back into the water column through sediment reworking and resuspension events, acting as a long-term secondary source of pollution. wordpress.comscience.gov Studies on similar compounds have shown that contaminants in sediments can be bioavailable to benthic organisms. chesapeake.org

In terrestrial environments, pentachloroterphenyl is expected to exhibit strong sorption to soil particles, particularly to the organic matter fraction. researchgate.networdpress.com This strong binding reduces its mobility in soil and limits its potential to leach into groundwater. wordpress.com The kinetics of sorption can be slow, with true equilibrium taking a considerable amount of time to be reached. wordpress.com Desorption is also a slow process, contributing to the long-term persistence of these contaminants in the soil. The distribution coefficient (Kd) for similar compounds is proportional to the soil's organic carbon content. wordpress.com

Table 2: Soil-Water Partitioning Behavior of Pentachloroterphenyl

| Influencing Factor | Effect on Pentachloroterphenyl Partitioning | Environmental Significance |

| Soil Organic Carbon | High affinity for sorption to organic matter. | Soils with high organic content will be significant sinks. |

| Water Solubility | Very low. | Limits leaching from soil to groundwater. |

| Sorption/Desorption Kinetics | Slow. | Contributes to long-term persistence in the soil matrix. |

This table is based on the general properties of polychlorinated terphenyls and related persistent organic pollutants, as specific data for pentachloroterphenyl is limited.

Transport Mechanisms within Environmental Compartments

Atmospheric transport is a primary pathway for the global distribution of persistent organic pollutants. unece.orgepa.gov While less volatile than some other POPs, pentachloroterphenyl can still be transported over long distances. In the atmosphere, it will partition between the gas phase and atmospheric particles. dbca.wa.gov.aupops.int This gas-particle partitioning is influenced by temperature and the nature of the atmospheric particles. pops.int The compound can then be removed from the atmosphere via wet deposition (in rain and snow) and dry deposition (as particles fall out). inchem.org Falling snow is particularly efficient at scavenging both vapor and particle-bound POPs. unece.org

In aquatic systems, pentachloroterphenyl associated with suspended particles can be transported over significant distances by water currents. researchgate.net The ultimate fate of these particle-bound contaminants is often deposition in slower-moving water bodies like estuaries and lakes. science.gov However, events such as floods, dredging, and bioturbation can lead to the reworking and resuspension of contaminated sediments. wordpress.comepa.gov This process can remobilize buried pentachloroterphenyl, making it available for further transport and uptake by aquatic organisms. researchgate.net The movement and distribution of contaminated sediments are thus key factors in the long-term dynamics of pentachloroterphenyl in aquatic environments. science.gov

Subsurface Migration and Groundwater Flow Influences

The migration of pentachloroterphenyls from contaminated surface soils to underlying groundwater is a slow process, primarily governed by their strong adsorption to soil particles. Due to their hydrophobic nature, these compounds readily bind to organic carbon in soil and sediments, which significantly retards their downward movement. The low water solubility of pentachloroterphenyls further limits their partitioning into the aqueous phase, which is the primary medium for transport through the soil column.

Research on related compounds like polychlorinated biphenyls (PCBs) indicates that the extent of leaching is inversely related to the degree of chlorination; highly chlorinated congeners, such as pentachloroterphenyl, are less mobile. mdpi.com The transport of these compounds in the subsurface is largely dependent on the movement of particulate matter to which they are sorbed. Therefore, significant migration is often associated with soil erosion or the transport of colloidal particles through macropores and fractures in the soil structure.

Groundwater flow can influence the transport of pentachloroterphenyls that have reached the saturated zone. However, their movement within an aquifer is also subject to significant retardation. The contaminants will continually partition between the mobile groundwater phase and the stationary aquifer matrix (sediments). This process is primarily driven by the organic carbon content of the aquifer material. As a result, the contaminant plume will advance at a much slower rate than the groundwater itself. In some cases, low-chlorinated PCBs have been observed to leach more readily than their highly-chlorinated counterparts. mdpi.com The presence of co-contaminants, such as oils or solvents, can enhance the mobility of pentachloroterphenyls by increasing their apparent solubility or by facilitating their transport as a non-aqueous phase liquid (NAPL).

Table 1: Key Parameters Influencing Subsurface Migration of Pentachloroterphenyls

This table includes estimated values based on data for similar highly chlorinated compounds like PCBs, as specific experimental data for pentachloroterphenyl is limited.

| Parameter | Symbol | Typical Value Range (Estimated) | Significance in Subsurface Transport |

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | 105 - 107 L/kg | A high Koc indicates strong sorption to soil organic matter, leading to low mobility and significant retardation. |

| Water Solubility | Sw | < 1 µg/L | Very low water solubility limits the concentration of the dissolved phase available for transport with groundwater. |

| Retardation Factor | R | > 1000 | A high retardation factor signifies that the contaminant moves much slower than the surrounding groundwater due to sorption. |

| Vapor Pressure | Pv | ~10-7 mmHg | Low vapor pressure suggests that volatilization from subsurface soils is not a significant transport pathway. |

Modeling Approaches for Environmental Fate and Transport Prediction

Predicting the long-term fate and transport of pentachloroterphenyls in the environment relies on the use of mathematical models. These models integrate the physicochemical properties of the compound with the characteristics of the environmental compartments to simulate its distribution and movement over time.

Fugacity-based multimedia environmental models are commonly employed for persistent organic pollutants like PCTs. Fugacity, a measure of a chemical's escaping tendency from a phase, is used to describe the partitioning of the substance between different environmental media such as air, water, soil, and sediment. These models can predict the environmental compartments where the chemical is likely to accumulate. For compounds like pentachloroterphenyls with high Koc values, these models typically predict accumulation in soil and sediment.

Groundwater transport models are used to simulate the movement of contaminants that have reached the saturated zone. These models incorporate advection (transport with the bulk flow of groundwater), dispersion (spreading of the contaminant plume), and retardation (slowing of the contaminant due to sorption). Input parameters for these models include the hydraulic conductivity of the aquifer, groundwater velocity, and the retardation factor of the contaminant. Given the very high retardation factor expected for pentachloroterphenyl, these models would predict very slow migration in groundwater.

Quantitative Structure-Activity Relationship (QSAR) models can also be used to estimate the physicochemical properties and environmental fate parameters of pentachloroterphenyls when experimental data are unavailable. These models use the molecular structure of the chemical to predict properties like Koc and water solubility.

Table 2: Modeling Approaches for Pentachloroterphenyl Fate and Transport

| Modeling Approach | Key Principles | Typical Inputs | Predicted Outputs | Relevance for Pentachloroterphenyl |

|---|---|---|---|---|

| Multimedia Fugacity Models | Based on the concept of fugacity to describe partitioning between environmental compartments. | Physicochemical properties (Koc, Sw, Pv), environmental characteristics (e.g., organic carbon content of soil). | Distribution and concentration in air, water, soil, and sediment over time. | Predicts that pentachloroterphenyl will predominantly reside in soil and sediment. |

| Groundwater Transport Models | Solves equations for advection, dispersion, and chemical reactions (including sorption). | Aquifer properties (hydraulic conductivity, porosity), groundwater velocity, retardation factor, contaminant source characteristics. | Contaminant plume size, shape, and concentration distribution in the aquifer over time. | Simulates the very slow migration of dissolved pentachloroterphenyl in groundwater. |

| Quantitative Structure-Activity Relationship (QSAR) | Uses molecular structure to predict physicochemical and toxicological properties. | Molecular descriptors derived from the chemical structure. | Estimated values for Koc, water solubility, and other fate parameters. | Useful for estimating input parameters for other models when experimental data are lacking. |

Environmental Transformation and Degradation Pathways of Pentachloroterphenyls

Biotic Degradation Mechanisms

The biological breakdown of pentachloroterphenyls is predicated on the metabolic activities of microorganisms capable of transforming or degrading highly chlorinated organic molecules. These processes are broadly categorized into aerobic and anaerobic mechanisms, each involving distinct enzymatic systems and yielding different intermediate and final products.

Microbial Metabolism and Catabolic Pathways

The microbial metabolism of pentachloroterphenyls, much like that of highly chlorinated PCBs, is a challenging process due to the steric hindrance and electronic stability conferred by the chlorine atoms. However, specialized microorganisms have evolved catabolic pathways to progressively break down these complex structures.

Under aerobic conditions, the initial attack on the terphenyl backbone is likely catalyzed by dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic rings, making the structure more susceptible to subsequent degradation. This process is analogous to the well-studied biphenyl (B1667301) catabolic pathway, often referred to as the bph pathway in bacteria.

The key steps in the aerobic degradation of a chlorinated aromatic compound like pentachloroterphenyl would theoretically involve:

Dioxygenation: A biphenyl dioxygenase-like enzyme would attack one of the terphenyl rings, incorporating two hydroxyl groups.

Dehydrogenation: A dehydrogenase would then create a dihydroxylated intermediate.

Meta-cleavage: A dioxygenase would cleave the ring structure.

Hydrolysis: A hydrolase would further break down the cleaved ring, leading to the formation of chlorinated benzoic acids.

These chlorinated benzoic acids can then potentially be further mineralized to carbon dioxide, water, and chloride ions by specialized bacteria. However, the efficiency of this process is highly dependent on the degree and position of chlorination. Highly chlorinated congeners like pentachloroterphenyl are often resistant to aerobic attack, and the process can lead to the accumulation of toxic dead-end metabolites. researchgate.netnih.gov

Ligninolytic fungi, such as white-rot fungi, offer another avenue for aerobic degradation. These fungi possess powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases, manganese peroxidases, and laccases. nih.govnih.gov These enzymes can oxidize a wide range of recalcitrant compounds, including highly chlorinated aromatics. The proposed mechanism involves the generation of highly reactive radicals that can attack the pentachloroterphenyl molecule, initiating its breakdown. nih.gov Studies on PCBs have shown that fungal degradation can lead to the formation of hydroxylated and methoxylated derivatives, as well as the cleavage of the aromatic rings. nih.gov

Table 1: Key Enzymes in Aerobic Degradation of Chlorinated Aromatics

| Enzyme Class | Function | Relevance to Pentachloroterphenyl Degradation |

| Dioxygenases | Incorporation of two hydroxyl groups into the aromatic ring, initiating ring cleavage pathways. | Likely the first step in the bacterial aerobic degradation of one of the terphenyl rings. |

| Dehydrogenases | Oxidation of dihydroxylated intermediates. | A crucial step in the catabolic pathway following initial dioxygenation. |

| Peroxidases (Lignin, Manganese) | Generation of reactive radicals that non-specifically oxidize the pollutant. | A key mechanism for fungal degradation of highly chlorinated and complex aromatic structures. |

| Laccases | Oxidation of phenolic compounds, often with the help of mediators. | Can contribute to the transformation of hydroxylated intermediates of pentachloroterphenyl. |

In anaerobic environments, such as deep sediments and contaminated soils, the primary mechanism for the breakdown of highly chlorinated compounds like pentachloroterphenyl is reductive dechlorination. nih.govclu-in.org In this process, microorganisms use the chlorinated compound as a terminal electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process, also known as dehalorespiration, is a stepwise process that progressively reduces the number of chlorine atoms on the terphenyl rings. nih.gov

The removal of chlorine atoms is not random; there is a general preference for the removal of meta- and para-substituted chlorines over ortho-substituted ones. epa.govnih.gov This is significant because the less chlorinated congeners that are formed are generally less toxic and more amenable to subsequent aerobic degradation. nih.govepa.gov Therefore, a sequential anaerobic-aerobic treatment strategy is often considered the most effective approach for the complete bioremediation of sites contaminated with highly chlorinated aromatics. researchgate.net

Identification of Microbial Consortia and Key Degrading Strains

While specific microbial consortia for pentachloroterphenyl degradation have not been extensively documented, studies on PCBs provide strong indications of the types of microorganisms that would be involved.

For aerobic degradation, bacterial genera such as Pseudomonas, Rhodococcus, Burkholderia, and Arthrobacter are well-known for their ability to degrade PCBs and other aromatic compounds. researchgate.netnih.gov These bacteria often possess the genes for the biphenyl catabolic pathway. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Pleurotus ostreatus, have demonstrated significant potential for degrading highly chlorinated PCBs and would likely be effective against pentachloroterphenyls as well. nih.gov

In anaerobic environments, the key players in reductive dechlorination are often obligate anaerobes. The bacterial phylum Chloroflexi, particularly the genus Dehalococcoides, has been identified as being capable of dechlorinating a wide range of chlorinated compounds, including PCBs. nih.gov It is highly probable that similar microorganisms would be responsible for the reductive dechlorination of pentachloroterphenyls. The successful degradation often relies on a consortium of microorganisms, where some ferment organic substrates to produce the hydrogen that the dehalogenating bacteria require as an electron donor. clu-in.orgepa.gov

Kinetics and Rate-Limiting Factors in Biodegradation

The rate of biodegradation of pentachloroterphenyl is influenced by a multitude of factors. The high degree of chlorination is a primary rate-limiting factor, as it increases the molecule's recalcitrance to microbial attack. The positions of the chlorine atoms also play a crucial role, with ortho-substituted congeners being particularly resistant to degradation.

Environmental conditions are also critical. For aerobic degradation, the presence of oxygen and a suitable carbon source to support microbial growth (co-metabolism) are essential. nih.gov For anaerobic reductive dechlorination, the absence of oxygen and the availability of a suitable electron donor are paramount. nih.gov

Other factors that can limit the rate of biodegradation include:

Bioavailability: Pentachloroterphenyls are hydrophobic and tend to sorb strongly to soil and sediment particles, making them less available to microorganisms. nih.gov

Toxicity: High concentrations of the parent compound or its metabolites can be toxic to the degrading microorganisms.

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. nih.gov

Formation of Biotransformation Products

The biotransformation of pentachloroterphenyl will lead to the formation of a series of intermediate products before complete mineralization.

Under aerobic conditions, the initial products are likely to be hydroxylated and dihydroxylated terphenyls. Subsequent ring cleavage would lead to the formation of chlorinated benzoic acids. nih.gov Incomplete degradation can result in the accumulation of these and other chlorinated intermediates, some of which may be more toxic than the parent compound. Fungal degradation may also produce methoxylated derivatives. nih.gov

Anaerobic reductive dechlorination results in the formation of less chlorinated terphenyl congeners. For example, a pentachloroterphenyl molecule would be sequentially dechlorinated to tetrachloro-, trichloro-, dichloro-, and monochloroterphenyls, and ultimately to the parent terphenyl molecule. epa.gov These less chlorinated products are the primary metabolites of anaerobic degradation.

Table 2: Potential Biotransformation Products of Pentachloroterphenyl

| Degradation Pathway | Initial Products | Intermediate Products | Final Products (before mineralization) |

| Aerobic (Bacterial) | Hydroxylated pentachloroterphenyls | Dihydroxylated pentachloroterphenyls, ring-cleavage products | Chlorinated benzoic acids |

| Aerobic (Fungal) | Hydroxylated and methoxylated pentachloroterphenyls | Ring-cleavage products | Chlorinated aromatic acids |

| Anaerobic | Tetrachloroterphenyls | Trichloro-, Dichloro-, and Monochloroterphenyls | Terphenyl |

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes. For pentachloroterphenyls, the primary abiotic degradation mechanisms include photolysis and chemical reduction, while hydrolysis is generally not a significant pathway.

Photolytic Degradation Processes (e.g., Direct and Indirect Photolysis)

Photolysis, or degradation by light, is a significant abiotic pathway for the breakdown of pentachloroterphenyls in the environment. cdnsciencepub.com Since PCTs absorb light at wavelengths greater than 300 nm, they are susceptible to degradation by solar radiation. cdnsciencepub.com The primary photolytic reaction is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. cdnsciencepub.com

Direct photolysis occurs when the pentachloroterphenyl molecule itself absorbs light energy, leading to the cleavage of a carbon-chlorine (C-Cl) bond. cdnsciencepub.com Studies on various chlorinated p-terphenyls have shown that compounds with chlorine atoms in the ortho positions exhibit substantially higher quantum yields of reaction, meaning they are more efficiently degraded by light. cdnsciencepub.com The photolysis process is believed to proceed through a triplet reactive state. cdnsciencepub.com

Indirect photolysis involves other light-absorbing substances in the environment, known as photosensitizers (e.g., humic substances), which absorb light and transfer the energy to the pentachloroterphenyl molecule, or generate reactive oxygen species that then attack the compound. Research on the structurally similar polychlorinated biphenyls (PCBs) indicates that reactive species like the hydroxyl radical (•OH) play a major role in their degradation in hydrophilic environments, while superoxide (B77818) radical anions (•O₂⁻) and singlet oxygen (¹O₂) are more significant in hydrophobic zones of suspended particles. nih.gov

The solvent or medium in which photolysis occurs can influence the products. For instance, photolysis in methanol (B129727) can lead to the formation of methoxylated substitution products in addition to dechlorinated terphenyls. cdnsciencepub.com

Table 1: Photoproducts of Chlorinated p-Terphenyls in Different Solvents

| Starting Material (Substituents) | Solvent | Major Products Identified |

| Tetrachloro-p-terphenyl | Methanol | Trichloro-p-terphenyl, Dichloro-p-terphenyl |

| Tetrachloro-p-terphenyl | Cyclohexane | Trichloro-p-terphenyl, Dichloro-p-terphenyl |

| Pentachloro-p-terphenyl | Methanol | Tetrachloro-p-terphenyl, Methoxy-tetrachloro-p-terphenyl |

| Pentachloro-p-terphenyl | Cyclohexane | Tetrachloro-p-terphenyl |

This table is a representative summary based on findings from studies on various chlorinated p-terphenyls. cdnsciencepub.com

Chemical Reduction Reactions (e.g., by Reduced Minerals)

Chemical reduction, particularly reductive dechlorination, is another potential abiotic pathway for the degradation of pentachloroterphenyls, especially in anoxic environments like sediments. This process involves the transfer of electrons from a reducing agent to the pentachloroterphenyl molecule, leading to the removal of a chlorine atom.

While specific studies on pentachloroterphenyl are limited, research on analogous compounds like pentachlorophenol (B1679276) (PCP) and PCBs demonstrates the efficacy of various natural and engineered reductants. Reduced iron minerals, such as Fe(II) sorbed onto mineral surfaces, are significant environmental reductants. nih.gov In suboxic and anoxic zones of sediments, Fe(II) can abiotically dechlorinate chlorinated organic pollutants. nih.govnih.gov The presence of dissolved organic matter (DOM) can have a complex effect, sometimes enhancing the reductive capacity of Fe(II) and other times inhibiting it by complexing the iron. nih.gov

Other potential reductants in the environment include sulfide (B99878) and polysulfides, which are common in sulfate-reducing zones of sediments. osu.edu These compounds have been shown to transform halogenated organic compounds. osu.edu

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic pollutants, this can be a significant degradation pathway. However, pentachloroterphenyls, like other highly chlorinated aromatic compounds, are generally considered to be hydrolytically stable. nih.gov

Their chemical structure, with chlorine atoms bonded to the stable aromatic terphenyl backbone, is not susceptible to attack by water under typical environmental pH and temperature conditions. nih.govresearchgate.net The high degree of chlorination makes nucleophilic attack, the mechanism for hydrolysis of many halogenated compounds, very slow. While some highly halogenated compounds can undergo hydrolysis, pentachloroterphenyls are expected to persist for very long periods without significant hydrolytic degradation. nih.gov

Interplay and Synergistic Effects between Biotic and Abiotic Processes

The degradation of pentachloroterphenyls in the environment is rarely a result of a single process but rather a combination of abiotic and biotic actions that can have synergistic effects.

A key example of this interplay is the relationship between abiotic chemical reduction and microbial activity. The reduction of Fe(III) to Fe(II) is often mediated by iron-reducing bacteria. nih.gov This biotically generated Fe(II) can then abiotically dechlorinate pentachloroterphenyls. In one study on pentachlorophenol, the presence of both an iron-reducing bacterium and ferrihydrite led to a significantly higher removal of the pollutant than the bacterium alone, demonstrating a synergistic effect where biotic activity enhances abiotic degradation. nih.gov

Another important synergy occurs between anaerobic and aerobic degradation pathways. Under anaerobic conditions, reductive dechlorination, whether biotic or abiotic, can remove chlorine atoms from highly chlorinated terphenyls. nih.gov This process yields lower-chlorinated congeners which are often more susceptible to degradation by aerobic bacteria. nih.gov Therefore, a sequential anaerobic-aerobic process, where initial abiotic or biotic dechlorination is followed by aerobic biodegradation, can lead to more complete mineralization of these persistent pollutants. Furthermore, initial abiotic processes like photolysis can break down the parent compound into smaller, less halogenated molecules that are more bioavailable and easier for microorganisms to degrade. encyclopedia.pub

Characterization of Degradation Intermediates and Ultimate Fate

The degradation of pentachloroterphenyls results in the formation of a series of intermediate compounds before potential complete mineralization.

The primary intermediates of both photolytic and reductive degradation are less chlorinated terphenyls. cdnsciencepub.com Stepwise removal of chlorine atoms leads to the formation of tetrachloro-, trichloro-, and dichloro-terphenyls. The specific isomers formed depend on the original structure of the pentachloroterphenyl and the degradation conditions. As seen in photolysis studies, substitution products, such as methoxylated terphenyls, can also be formed as intermediates in specific environments. cdnsciencepub.com

The ultimate fate of pentachloroterphenyls in the environment is their slow transformation into less chlorinated and therefore generally less toxic compounds. Complete mineralization to carbon dioxide, water, and chloride ions is the ideal endpoint, but this is a very slow process in the environment. It is more likely that a mixture of the parent compound and various dechlorinated intermediates will persist in environmental compartments like soil and sediment for long periods. epa.gov The accumulation of these intermediates is a concern as their environmental behavior and toxicity may differ from the parent pentachloroterphenyl.

Theoretical and Computational Chemistry Applications in Pentachloroterphenyl Research

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like pentachloroterphenyl. hakon-art.comnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and predict the three-dimensional structure of the molecule. arxiv.org

Key applications for pentachloroterphenyl would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles between the phenyl rings. This conformation is crucial as it influences the molecule's physical properties and how it interacts with its environment. nih.gov

Electronic Property Prediction: Calculating fundamental electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. hakon-art.com A smaller gap suggests the molecule is more likely to be reactive. hakon-art.com

Dipole Moment and Polarizability: Calculating the dipole moment, which affects solubility and intermolecular interactions, and polarizability, which relates to how easily the electron cloud can be distorted. These properties influence how pentachloroterphenyl interacts with solvents, sorbents, and biological molecules. jocpr.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. This visualizes the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, offering insights into reactive sites. hakon-art.comnih.gov

DFT calculations on related polychlorinated compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs), have shown that the degree and position of chlorine substitution significantly impact these properties, influencing thermodynamic stability and electron affinity. koreascience.krresearchgate.netepa.gov Similar calculations for pentachloroterphenyl would elucidate how the five chlorine atoms affect its geometry and electronic character.

| Property | Description | Typical Method | Relevance to Pentachloroterphenyl |

| Optimized Energy (eV) | The total electronic energy of the molecule in its most stable geometric configuration. hakon-art.com | DFT (e.g., B3LYP/6-31G) | Indicates the thermodynamic stability of the specific isomer. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. hakon-art.com | DFT | A key indicator of ionization potential and susceptibility to oxidation. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. hakon-art.com | DFT | A key indicator of electron affinity and susceptibility to reduction. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. hakon-art.com | DFT | Correlates with chemical reactivity; a smaller gap implies higher reactivity. |

| Dipole Moment (Debye) | A measure of the separation of positive and negative charges in a molecule (polarity). jocpr.com | DFT | Influences solubility in polar vs. non-polar media and intermolecular forces. |

Computational Modeling of Reactivity and Transformation Pathways

Computational models can predict how pentachloroterphenyl might react and degrade in the environment. This is crucial for understanding its persistence and the potential formation of toxic byproducts. Theoretical chemistry can explore reaction mechanisms and calculate activation energies for various transformation processes, such as oxidation, reduction, and hydrolysis. cornell.eduescholarship.org

For pentachloroterphenyl, computational modeling could investigate:

Atmospheric Degradation: Modeling reactions with atmospheric oxidants like hydroxyl (•OH) radicals. By calculating the energy barriers for different reaction pathways (e.g., addition to the aromatic rings or hydrogen abstraction), scientists can predict the most likely degradation routes and estimate the compound's atmospheric lifetime.

Metabolic Transformations: Simulating the enzymatic reactions, such as those catalyzed by Cytochrome P450 enzymes, that can transform pentachloroterphenyl in living organisms. escholarship.org This involves docking the molecule into the enzyme's active site and using quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction itself, predicting the likely metabolites.

Reductive Dechlorination: In anaerobic environments, POPs can undergo reductive dechlorination. Computational models can assess the feasibility of this process for pentachloroterphenyl by calculating the electron affinity of the molecule and the energetics of chlorine atom removal. koreascience.krresearchgate.net Studies on PCDDs have shown that electron affinity increases with the number of chlorine atoms, which is a key factor in their reactivity. koreascience.krresearchgate.net

These modeling approaches help to fill gaps in experimental data, providing a mechanistic understanding of the persistence and transformation of pentachloroterphenyl. escholarship.org

Prediction of Environmental Partitioning Coefficients and Fate Parameters

The environmental fate of pentachloroterphenyl—where it goes and how it moves between air, water, soil, and biota—is governed by its physicochemical properties. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict these crucial parameters. nih.govcapes.gov.br

Key parameters predicted computationally include:

Octanol-Water Partition Coefficient (Kow): This ratio indicates a chemical's tendency to partition into fatty tissues versus water. High log Kow values are characteristic of lipophilic compounds like pentachloroterphenyl, suggesting a potential for bioaccumulation. Various computational methods, from empirical models like KowWin and XlogP3 to physics-based models like COSMO-RS and SMD, can predict log Kow. nih.govnih.govresearchgate.net

Soil/Sediment Organic Carbon-Water Partitioning Coefficient (Koc): This describes the chemical's tendency to adsorb to organic matter in soil and sediment. researchgate.net High Koc values indicate that the compound will be relatively immobile in soil and likely to accumulate in sediments. QSAR models often use log Kow to estimate log Koc. researchgate.net

Water Solubility (S): The maximum amount of a chemical that can dissolve in water. For hydrophobic compounds like pentachloroterphenyl, solubility is typically very low and can be estimated using QSAR models. researchgate.net

These models use calculated molecular descriptors (e.g., molecular volume, surface area, electronic properties) to build statistical relationships that predict the property of interest. nih.govnih.gov

Table 2: Comparison of Computational Methods for Predicting log Kow of POPs (Based on findings for a range of environmental toxins, including PCBs, illustrating the accuracy of different approaches)

| Method | Type | Principle | Typical Root-Mean-Square Deviation (RMSD) from Experimental Data (log units) | Reference |

| KowWin | Empirical / QSAR | Fragment-based contribution method. | ~0.4 | nih.govnih.gov |

| XlogP3 | Empirical / QSAR | Atom-based contribution method. | ~0.4 | nih.govnih.gov |

| COSMO-RS | Physics-based | Uses quantum chemistry to calculate solvation free energies in water and octanol. | ~0.4 | nih.govnih.gov |

| SMD Model | Physics-based | Solvation model based on electronic density (using DFT or HF). | 0.9 - 1.0 | nih.govnih.gov |

| PMF Calculations | Physics-based | Potential of Mean Force from molecular dynamics simulations. | ~1.1 | nih.govnih.gov |

Molecular Dynamics Simulations of Environmental Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to study the dynamic interactions of pentachloroterphenyl with complex environmental and biological systems at an atomistic level. nih.gov

Applications of MD simulations in pentachloroterphenyl research could include:

Membrane Permeation: Simulating the process of pentachloroterphenyl passing through a biological membrane. This can reveal the mechanism of uptake into cells and across biological barriers, providing insight into bioavailability and bioaccumulation. nih.gov

Interaction with Soil Organic Matter: Modeling the binding of pentachloroterphenyl to components of soil, such as humic acids. These simulations can clarify the nature of the binding forces (e.g., van der Waals, hydrophobic interactions) and explain the strong sorption behavior predicted by Koc values.

Protein Binding: Simulating the interaction of pentachloroterphenyl with specific proteins, such as transport proteins or receptors. This can help to understand its toxicological mechanisms and distribution within an organism.

MD simulations provide a dynamic picture that complements the static information from quantum chemistry, offering a deeper understanding of how pentachloroterphenyl behaves in realistic, complex environments. nih.govharvard.edu

Application of Machine Learning and Cheminformatics in Pentachloroterphenyl Studies

Cheminformatics and machine learning (ML) have become essential tools for analyzing large chemical datasets and building predictive models for properties, activities, and fate. nih.govresearchgate.netwickerlab.org In contrast to physics-based models, ML approaches learn from existing data to recognize patterns between chemical structures and their properties. nih.govscite.ai

For a compound like pentachloroterphenyl, these methods are used to:

Develop Advanced QSAR Models: Machine learning algorithms, such as multiple linear regression (MLR), random forests (RF), and support vector machines (SVM), can create more accurate and robust QSAR models for predicting toxicity, bioaccumulation potential, and environmental fate parameters. nih.govnih.gov These models can handle complex, non-linear relationships that simpler models might miss.

Classify and Prioritize Congeners: For a large class of compounds like PCTs, ML can be used to classify congeners based on predicted properties, helping to prioritize which specific isomers (like pentachloroterphenyl) may pose the highest risk and require further study.

Predict Degradation Pathways: Recent research has explored using ML models, including deep learning architectures, to predict the products of chemical and biological degradation reactions, which could be applied to forecast the environmental transformation of pentachloroterphenyl. nih.gov

The integration of machine learning with computational chemistry allows for high-throughput screening and prediction, accelerating the assessment of environmental pollutants. mit.edunih.gov

To our valued user,

Following a comprehensive and in-depth search of available scientific literature, we must report that there is a significant lack of specific information regarding the remediation of the chemical compound "Terphenyl, pentachloro-". While extensive research exists for related classes of compounds such as polychlorinated biphenyls (PCBs), pentachlorophenol (B1679276) (PCP), and the broader category of polychlorinated terphenyls (PCTs), data focusing explicitly on the pentachloro- congener of terphenyl is insufficient to construct a detailed and scientifically rigorous article according to the provided outline.

The user's request for a thorough article focusing solely on "Terphenyl, pentachloro-" with detailed research findings for each specified remediation strategy (bioremediation, abiotic technologies, and combined approaches) cannot be fulfilled at this time due to the absence of dedicated studies on this specific compound in the scientific domain.

Polychlorinated terphenyls, as a group, are recognized as persistent and bioaccumulative environmental contaminants with properties similar to PCBs. nih.govwur.nl Remediation strategies for these related compounds often involve the principles outlined in your request. For instance, bioremediation of PCBs, a closely related class of chemicals, is a widely studied field. nih.govwikipedia.org This often involves:

Enhanced In Situ Bioremediation: This approach aims to stimulate indigenous microorganisms to degrade contaminants in place, which can be more cost-effective than excavation and ex-situ treatment. suny.edu For PCBs, this can involve the addition of nutrients or other amendments to enhance microbial activity. suny.edu

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microorganisms with known degradative capabilities to a contaminated site, while biostimulation involves modifying the environment to encourage the growth and activity of native degrading populations. nih.gov For example, the addition of biphenyl (B1667301) can stimulate the co-metabolism of PCBs. suny.edu

Chemical Reduction/Dechlorination: This abiotic process involves the use of chemical reagents to remove chlorine atoms from the aromatic rings, rendering the molecule less toxic and more amenable to further degradation. researchgate.net Reagents like lithium aluminum hydride (LiAlH₄) have been studied for the dechlorination of PCTs for analytical purposes. tandfonline.comtandfonline.com

Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. nih.gov While there is extensive literature on AOPs for various contaminants, specific studies on their application to pentachloroterphenyl are not readily available.

Combined Biotic-Abiotic Approaches: These strategies integrate both biological and chemical processes to achieve more effective remediation. cpeo.orgunl.edu For instance, chemical reduction could be used as a pre-treatment to make the compounds more accessible to microbial degradation.

While these general principles are well-established for similar pollutants, applying them directly to "Terphenyl, pentachloro-" without specific experimental data would be speculative and would not meet the standard of a scientifically accurate and authoritative article. The persistence of chlorinated aromatic compounds generally increases with the degree of chlorination, suggesting that pentachloroterphenyl would be a particularly recalcitrant substance. who.int

We are committed to providing accurate and well-sourced information. Given the current state of scientific knowledge, we are unable to generate the requested article with the required level of detail and specificity for "Terphenyl, pentachloro-". We recommend monitoring scientific databases for future research on the environmental fate and remediation of specific PCT congeners.

Remediation Strategies for Pentachloroterphenyl Contamination

Assessment of Remediation Effectiveness and Long-Term Stability